molecular formula C29H34F2N2OS B12768975 4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol CAS No. 143759-66-4

4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol

Cat. No.: B12768975
CAS No.: 143759-66-4
M. Wt: 496.7 g/mol
InChI Key: KMONIWZOMQQSPR-UHFFFAOYSA-N
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Description

4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol is a complex organic compound characterized by its unique structure, which includes fluorinated aromatic rings, a piperazine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol typically involves multiple steps:

  • Formation of the Fluorinated Butyl Chain: : The initial step involves the synthesis of the 4,4-bis(4-fluorophenyl)butyl moiety. This can be achieved through a Friedel-Crafts alkylation reaction where 4-fluorobenzene reacts with 4,4-difluorobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Introduction of the Thioether Group: : The next step involves the introduction of the phenylthio group. This can be done through a nucleophilic substitution reaction where the intermediate product from the first step reacts with phenylthiol in the presence of a base like sodium hydride.

  • Formation of the Piperazine Ring: : The final step involves the formation of the piperazine ring and the attachment of the ethanol group. This can be achieved through a Mannich reaction where the intermediate product reacts with piperazine and formaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can occur at the piperazine ring or the aromatic rings. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The fluorinated aromatic rings can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.

    Substitution: Nitric acid, bromine, often in the presence of a catalyst or under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced piperazine derivatives, dehalogenated products.

    Substitution: Nitro derivatives, halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In industry, this compound could be used in the development of advanced materials. Its fluorinated aromatic rings and thioether linkage provide unique properties that could be exploited in the creation of high-performance polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol involves its interaction with specific molecular targets. The fluorinated aromatic rings may interact with hydrophobic pockets in proteins, while the piperazine ring could form hydrogen bonds with amino acid residues. The thioether linkage may also play a role in modulating the compound’s activity by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: This compound shares the fluorinated aromatic rings but lacks the piperazine and thioether groups.

    4-(4,4-Bis(4-fluorophenyl)butyl)-N-phenyl-1-piperazineethanamine: This compound is structurally similar but lacks the thioether linkage.

Uniqueness

4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol is unique due to its combination of fluorinated aromatic rings, a piperazine ring, and a thioether linkage. This combination of structural features provides a distinct set of chemical and biological properties that are not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

143759-66-4

Molecular Formula

C29H34F2N2OS

Molecular Weight

496.7 g/mol

IUPAC Name

1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol

InChI

InChI=1S/C29H34F2N2OS/c30-25-12-8-23(9-13-25)29(24-10-14-26(31)15-11-24)7-4-16-32-17-19-33(20-18-32)21-27(34)22-35-28-5-2-1-3-6-28/h1-3,5-6,8-15,27,29,34H,4,7,16-22H2

InChI Key

KMONIWZOMQQSPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)O

Origin of Product

United States

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